Siguazodan
Overview
Description
Siguazodan: is a selective phosphodiesterase III inhibitor. It is known for its potent inotropic, vasodilator, and antiplatelet properties. The compound has the chemical formula C14H16N6O and a molar mass of 284.323 g·mol−1 .
Mechanism of Action
Target of Action
Siguazodan primarily targets Phosphodiesterase 3 (PDE3) . PDE3 is an enzyme that plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides, cAMP and cGMP .
Mode of Action
This compound acts as a PDE3 inhibitor . It selectively inhibits the major cyclic AMP-hydrolysing PDE in human platelet supernatants . This inhibition leads to an increase in the levels of cAMP within the cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-dependent pathway . By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase in cAMP levels can have various downstream effects, including the inhibition of platelet aggregation and the induction of vasodilation .
Pharmacokinetics
The ADME properties of a drug can be influenced by various factors, including the drug’s chemical structure, the patient’s physiological condition, and the presence of other drugs .
Result of Action
This compound has been shown to have anti-platelet actions . It inhibits platelet aggregation more potently than other agents, such as ADP and collagen . Additionally, this compound increases cAMP levels and reduces cytoplasmic free calcium . These actions suggest that this compound could have potential therapeutic applications in conditions where platelet aggregation is a concern .
Action Environment
The action, efficacy, and stability of this compound, like any other drug, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH levels, the presence of other drugs or substances, and the specific characteristics of the target cells . .
Biochemical Analysis
Biochemical Properties
Siguazodan selectively inhibits the major cyclic AMP-hydrolysing PDE in human platelet supernatants . The inhibited enzyme has been variously termed cyclic GMP-inhibited PDE or PDE-III . This interaction with PDE3 is crucial for its biochemical function.
Cellular Effects
In platelet-rich plasma (PRP), this compound inhibits U46619-induced aggregation more potently than that induced by ADP and collagen . In washed platelets, this compound increases cyclic AMP levels and reduces cytoplasmic free calcium . This indicates that this compound has a significant impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the major cyclic AMP-hydrolysing PDE in human platelet supernatants . This inhibition leads to an increase in cyclic AMP levels, which in turn reduces cytoplasmic free calcium .
Temporal Effects in Laboratory Settings
It is known that this compound has anti-platelet actions over the same concentration range that it is an inotrope and vasodilator .
Metabolic Pathways
This compound is involved in the cyclic AMP pathway, where it inhibits the major cyclic AMP-hydrolysing PDE . This could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Siguazodan involves the reaction of 1-cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine with appropriate reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of the pyridazinone ring and subsequent functionalization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Siguazodan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the guanidine and pyridazinone moieties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Siguazodan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study phosphodiesterase inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic adenosine monophosphate (cAMP).
Medicine: Explored for its potential therapeutic applications in cardiovascular diseases due to its inotropic and vasodilator properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Comparison with Similar Compounds
Milrinone: Another phosphodiesterase III inhibitor with similar inotropic and vasodilator properties.
Enoximone: A phosphodiesterase III inhibitor used in the treatment of heart failure.
Cilostazol: A phosphodiesterase III inhibitor with antiplatelet and vasodilator effects
Uniqueness of Siguazodan: this compound is unique due to its specific chemical structure, which provides a distinct balance of inotropic, vasodilator, and antiplatelet activities. Its selectivity for phosphodiesterase III and its ability to synergize with other inhibitors, such as phosphodiesterase IV inhibitors, further highlight its uniqueness .
Biological Activity
Siguazodan is a selective phosphodiesterase 3 (PDE3) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the modulation of cyclic nucleotide signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant case studies.
This compound primarily functions by inhibiting the activity of PDE3, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By blocking PDE3, this compound increases intracellular levels of cAMP, which plays a crucial role in various physiological processes including inflammation, cell proliferation, and apoptosis.
Key Findings on PDE Inhibition
- Inhibition of IL-2 Release : Studies indicate that this compound at concentrations of 10 mM shows minimal inhibition (approximately 25%) on Staphylococcus aureus-induced interleukin-2 (IL-2) release from murine splenocytes. However, when combined with other PDE inhibitors, such as RP 73401, this compound significantly enhances the suppression of DNA synthesis in T-cells .
- Synergistic Effects : The combination of this compound with other PDE inhibitors has been shown to produce a more pronounced effect on T-cell proliferation compared to either agent alone. This suggests a potential therapeutic strategy for enhancing immune responses or modulating inflammation .
Table 1: Effects of this compound on Cellular Processes
Concentration (mM) | Effect on IL-2 Release (%) | Effect on DNA Synthesis (%) |
---|---|---|
0 | Baseline | Baseline |
10 | 25 | Minimal |
Combined with RP 73401 | Enhanced suppression | Significant inhibition |
Case Study 1: Cancer Cell Modulation
A recent study explored the role of PDE3A in cancer maintenance and how this compound influences this pathway. The study demonstrated that selective PDE3 inhibitors like this compound can modify cellular responses to cytotoxic agents, suggesting a dual role in both promoting cell survival and inhibiting proliferation under certain conditions .
Case Study 2: Immune Response Regulation
Another investigation focused on the effects of this compound in immune modulation. When administered in conjunction with other immunosuppressive agents, this compound was found to potentiate the effects of these agents on T-cell activation and proliferation. This finding underscores its potential as an adjunct therapy in conditions requiring immune modulation .
Research Findings and Implications
This compound's ability to modulate cAMP levels has significant implications for various therapeutic areas:
- Cardiovascular Health : As a PDE3 inhibitor, it may have beneficial effects in managing heart failure and pulmonary hypertension by enhancing cardiac contractility and reducing vascular resistance.
- Immunotherapy : Its role in enhancing or suppressing immune responses makes it a candidate for further research in cancer immunotherapy and autoimmune diseases.
Properties
IUPAC Name |
1-cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-9-7-12(21)19-20-13(9)10-3-5-11(6-4-10)18-14(16-2)17-8-15/h3-6,9H,7H2,1-2H3,(H,19,21)(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHPODZZKHQQET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=NC)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045202 | |
Record name | Siguazodan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115344-47-3 | |
Record name | Siguazodan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115344-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Siguazodan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115344473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Siguazodan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKF-94836 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SIGUAZODAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E4UI00UQJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.